1-(3-(4-(Bis(p-fluorophenyl)methyl)-1-piperazinyl)propyl)-4-phenyl-2-piperidinone ethanedioate
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Overview
Description
1-(3-(4-(Bis(p-fluorophenyl)methyl)-1-piperazinyl)propyl)-4-phenyl-2-piperidinone ethanedioate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple aromatic rings and piperazine moieties, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-(Bis(p-fluorophenyl)methyl)-1-piperazinyl)propyl)-4-phenyl-2-piperidinone ethanedioate typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the piperazine ring: This step involves the reaction of p-fluorobenzyl chloride with piperazine under basic conditions to form bis(p-fluorophenyl)methyl piperazine.
Alkylation: The piperazine derivative is then alkylated with a suitable alkyl halide to introduce the propyl chain.
Cyclization: The resulting intermediate undergoes cyclization with a phenyl-substituted piperidinone to form the final product.
Ethanedioate formation: The final step involves the reaction of the compound with ethanedioic acid to form the ethanedioate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3-(4-(Bis(p-fluorophenyl)methyl)-1-piperazinyl)propyl)-4-phenyl-2-piperidinone ethanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer double bonds or aromaticity.
Substitution: Substituted derivatives with nitro or halogen groups on the aromatic rings.
Scientific Research Applications
1-(3-(4-(Bis(p-fluorophenyl)methyl)-1-piperazinyl)propyl)-4-phenyl-2-piperidinone ethanedioate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, particularly in neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-(4-(Bis(p-fluorophenyl)methyl)-1-piperazinyl)propyl)-4-phenyl-2-piperidinone ethanedioate involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects. The pathways involved often include signal transduction mechanisms and changes in cellular activity.
Comparison with Similar Compounds
Similar Compounds
1-(p-Fluorophenyl)piperazine: Shares the piperazine core but lacks the additional aromatic rings and propyl chain.
Flunarizine: Contains similar aromatic rings but differs in the piperazine substitution pattern.
Uniqueness
1-(3-(4-(Bis(p-fluorophenyl)methyl)-1-piperazinyl)propyl)-4-phenyl-2-piperidinone ethanedioate is unique due to its specific combination of aromatic rings and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
109758-35-2 |
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Molecular Formula |
C33H37F2N3O5 |
Molecular Weight |
593.7 g/mol |
IUPAC Name |
1-[3-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]propyl]-4-phenylpiperidin-2-one;oxalic acid |
InChI |
InChI=1S/C31H35F2N3O.C2H2O4/c32-28-11-7-25(8-12-28)31(26-9-13-29(33)14-10-26)36-21-19-34(20-22-36)16-4-17-35-18-15-27(23-30(35)37)24-5-2-1-3-6-24;3-1(4)2(5)6/h1-3,5-14,27,31H,4,15-23H2;(H,3,4)(H,5,6) |
InChI Key |
JSGMVTOPHWVIGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)CC1C2=CC=CC=C2)CCCN3CCN(CC3)C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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